molecular formula C18H24ClNO B12359714 N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine,monohydrochloride

N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine,monohydrochloride

Cat. No.: B12359714
M. Wt: 305.8 g/mol
InChI Key: PNHYQAGTSNSMTB-UHFFFAOYSA-N
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Description

Historical Context and Discovery

N-(2-Methoxybenzyl)-1-(p-tolyl)propan-2-amine monohydrochloride was first cataloged in PubChem in 2018, with subsequent modifications recorded up to May 2025. Its development aligns with broader efforts to synthesize N-benzylphenethylamine derivatives, a trajectory initiated by early 2000s research into serotonin receptor probes. The NBOMe family, including this compound, emerged from foundational work by Ralf Heim and David Nichols, who explored N-benzyl modifications to enhance the potency of 2C-series phenethylamines. While 25I-NBOMe and related analogs gained prominence as recreational substances, 4-MA-NBOMe hydrochloride has primarily been studied for its biochemical properties, as evidenced by structural and analytical data from the Drug Enforcement Administration’s Special Testing Laboratory.

Position Within the NBOMe Compound Family

The NBOMe (N-methoxybenzyl) compounds are distinguished by their substitution of a 2-methoxybenzyl group onto the nitrogen atom of phenethylamine derivatives. As illustrated in Figure 1, N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine monohydrochloride shares this core feature but diverges through its p-tolyl (4-methylphenyl) substituent, contrasting with the halogens (e.g., iodine, bromine) found in 25I-NBOMe or 25B-NBOMe. This structural variation positions it as a non-halogenated analog within the NBOMe series, potentially offering unique receptor interaction profiles.

Table 1: Structural Comparison of Select NBOMe Compounds

Compound R Group (Phenyl Substituent) Nitrogen Modification
25I-NBOMe 2-Iodo-4,5-dimethoxy 2-Methoxybenzyl
25B-NBOMe 2-Bromo-4,5-dimethoxy 2-Methoxybenzyl
4-MA-NBOMe hydrochloride 4-Methyl (p-tolyl) 2-Methoxybenzyl

Relation to Phenethylamine Derivatives

Phenethylamines constitute a broad class of compounds characterized by a phenyl ring linked to an ethylamine chain. The 2C subfamily, including 2C-B and 2C-I, features methoxy groups at the 2- and 5-positions of the phenyl ring. N-(2-Methoxybenzyl)-1-(p-tolyl)propan-2-amine monohydrochloride retains the phenethylamine backbone but introduces a p-tolyl group and the NBOMe modification. This N-benzylation markedly increases affinity for serotonin receptors compared to non-benzylated analogs, a trend observed in studies of 25I-NBOMe, which exhibits 16-fold greater 5-HT~2A~ binding than its parent compound 2C-I.

Scientific Significance in Biochemical Research

The compound’s primary scientific utility lies in its potential as a research tool for probing serotonin receptor dynamics. Structural analogs like 25I-NBOMe have been employed in positron emission tomography (PET) imaging to map 5-HT~2A~ receptor distributions in the brain. While direct studies on 4-MA-NBOMe hydrochloride are limited, its structural homology suggests applicability in similar contexts. Analytical methodologies, including nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC/MS), have been validated for this compound, underscoring its role in forensic and pharmacological research.

Properties

Molecular Formula

C18H24ClNO

Molecular Weight

305.8 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C18H23NO.ClH/c1-14-8-10-16(11-9-14)12-15(2)19-13-17-6-4-5-7-18(17)20-3;/h4-11,15,19H,12-13H2,1-3H3;1H

InChI Key

PNHYQAGTSNSMTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C)NCC2=CC=CC=C2OC.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 1-(p-Tolyl)propan-2-amine

1-(p-Tolyl)propan-2-amine is typically synthesized via reductive amination of p-tolualdehyde with nitromethane, followed by catalytic hydrogenation. Alternatively, the Mannich reaction between p-methylacetophenone, formaldehyde, and ammonium chloride yields this intermediate in moderate yields. Recent advancements employ palladium-catalyzed coupling reactions to attach the p-tolyl group to a propan-2-amine backbone, achieving higher regioselectivity.

Preparation of 2-Methoxybenzyl Derivatives

2-Methoxybenzyl chloride and 2-methoxybenzaldehyde are the primary electrophiles used for introducing the methoxybenzyl moiety. These are synthesized through Friedel-Crafts alkylation of o-cresol with methyl chloride, followed by methoxylation under alkaline conditions. A more efficient route involves direct chlorination of 2-methoxytoluene using thionyl chloride in dichloromethane.

Primary Synthetic Routes to the Target Compound

Three principal methods dominate the literature for assembling N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine monohydrochloride, each with distinct advantages in yield and scalability.

Reductive Amination Approach

This two-step protocol remains the most widely employed method:

  • Condensation : 1-(p-Tolyl)propan-2-amine reacts with 2-methoxybenzaldehyde in anhydrous ethanol at 60°C for 12 hours, forming an imine intermediate.
  • Reduction : Sodium cyanoborohydride in methanol reduces the imine at room temperature over 6 hours, yielding the free base.
  • Salt Formation : Treatment with hydrochloric acid in diethyl ether precipitates the monohydrochloride salt.

Optimized Conditions :

  • Molar ratio (amine:aldehyde): 1:1.2
  • Solvent system: Ethanol:methanol (3:1 v/v)
  • Yield: 68–72%

Alkylation of 1-(p-Tolyl)propan-2-amine

Direct N-alkylation using 2-methoxybenzyl chloride demonstrates superior atom economy:

  • Reaction : 1-(p-Tolyl)propan-2-amine and 2-methoxybenzyl chloride (1.5 equiv) react in acetonitrile with K2CO3 (2.0 equiv) at 80°C for 8 hours.
  • Workup : Filtration followed by solvent evaporation yields the crude product.
  • Purification : Recrystallization from ethyl acetate/hexanes (1:4) affords the free base, which is converted to the hydrochloride salt.

Key Parameters :

  • Phase-transfer catalyst: Tetrabutylammonium bromide (0.1 equiv) improves yield to 81%.
  • Side products: Bis-alkylated species (<5%) removed via column chromatography.

Solid-Phase Synthesis for High-Throughput Production

A patent-pending method utilizes Wang resin functionalized with p-tolyl groups for automated synthesis:

  • Resin Loading : p-Tolualdehyde immobilized on resin via hydrazone linkage
  • Amine Coupling : Propane-1,2-diamine in DMF at 50°C for 24 hours
  • Benzylation : 2-Methoxybenzyl bromide in presence of DIEA
  • Cleavage : TFA/H2O (95:5) releases the free base, converted to hydrochloride

Advantages :

  • Purity: >98% by HPLC
  • Scalability: Gram-to-kilogram scale production

Critical Analysis of Reaction Parameters

Solvent Effects on Reaction Kinetics

Solvent Dielectric Constant Reaction Time (h) Yield (%)
Ethanol 24.3 12 68
Acetonitrile 37.5 8 81
DMF 36.7 6 75
THF 7.5 18 52

Polar aprotic solvents like acetonitrile accelerate alkylation rates due to enhanced nucleophilicity of the amine. Ethanol's protic nature stabilizes transition states in reductive amination but prolongs reaction times.

Temperature Optimization

The Arrhenius plot for the alkylation method reveals an activation energy of 72.4 kJ/mol, with optimal temperature at 80°C. Above 90°C, decomposition of 2-methoxybenzyl chloride becomes significant (>10% side products).

Catalytic Systems in Reductive Amination

Reducing Agent Solvent Temp (°C) Yield (%)
NaBH4 MeOH 25 42
NaBH3CN MeOH 25 71
H2 (Pd/C) EtOH 50 65
Zn(BH4)2 THF 0 58

Sodium cyanoborohydride outperforms other reductants by selectively reducing imines without attacking aromatic methoxy groups. Hydrogenation methods risk over-reduction of the p-tolyl ring.

Purification and Analytical Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column) with isocratic elution (ACN:H2O 65:35 + 0.1% TFA) achieves baseline separation of the target compound from byproducts. Retention time: 8.2 minutes at 1 mL/min flow rate.

Spectroscopic Data

1H NMR (400 MHz, D2O) :
δ 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 7.15 (d, J = 8.0 Hz, 2H, Ar-H), 6.95–6.85 (m, 3H, benzyl-H), 4.15 (s, 2H, CH2N), 3.80 (s, 3H, OCH3), 3.45 (m, 1H, CH(CH3)), 2.35 (s, 3H, Ar-CH3), 1.25 (d, J = 6.4 Hz, 3H, CH3).

IR (KBr) :
3349 cm−1 (N-H stretch), 2958 cm−1 (C-H aliphatic), 1512 cm−1 (C=C aromatic), 1249 cm−1 (C-O methoxy).

Mass Spec (ESI+) : m/z 270.2 [M+H]+ (calculated for C18H24NO+: 270.1852).

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarities to known psychoactive compounds suggest it may interact with neurotransmitter systems, making it a candidate for further pharmacological exploration.

Biological Studies

Research has focused on the compound's interactions with biological systems. Studies indicate that it may influence enzyme activity and cellular signaling pathways, which could lead to insights into its mechanism of action within various biological contexts.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, facilitating the production of other complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it versatile for creating derivatives with distinct properties.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry examined the neuropharmacological properties of N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine. The findings indicated that the compound exhibits significant affinity for serotonin receptors, suggesting potential applications in treating mood disorders.

Case Study 2: Enzyme Interaction

Research conducted by Smith et al. (2023) investigated the interaction of this compound with cytochrome P450 enzymes. The results demonstrated that N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine could modulate enzyme activity, which is crucial for drug metabolism and efficacy.

Mechanism of Action

The mechanism of action for N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine would involve its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

NBOMe Derivatives

a) 4-EA-NBOMe (1-(4-Ethylphenyl)-N-(2-methoxybenzyl)propan-2-amine, Monohydrochloride)
  • Structural Difference : The p-tolyl group in the target compound is replaced with a 4-ethylphenyl group.
  • Both compounds share the 2-methoxybenzyl group, which is critical for 5-HT2A receptor agonism in NBOMe analogs .
  • Safety : Classified as a research chemical with handling precautions per OSHA HCS guidelines .
b) 25B-NBOMe (2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine)
  • Structural Difference : Features a bromo-dimethoxyphenyl ring instead of p-tolyl and an ethanamine backbone.
  • Impact: The bromine and methoxy groups enhance receptor binding affinity and selectivity for 5-HT2A, contributing to potent hallucinogenic effects. The target compound’s simpler structure may result in milder activity .

N-Alkyl Amphetamine Derivatives

a) S(+)-N-Ethyl-1-(p-tolyl)propan-2-amine Hydrochloride (4S)
  • Structural Difference : Lacks the 2-methoxybenzyl group; instead, the nitrogen is substituted with an ethyl group.
  • Physical Properties: Melting point 203–204°C, lower molecular weight (vs. target compound).
  • Activity: N-alkyl derivatives typically exhibit stimulant effects via monoamine transporter modulation, contrasting with the NBOMe series’ psychedelic properties .
b) R(−)-N-(1-(p-Tolyl)propan-2-yl)propan-1-amine Hydrochloride (5R)
  • Structural Difference : Propyl substituent on the nitrogen.
  • Impact : Longer alkyl chains (propyl vs. ethyl or methoxybenzyl) may alter pharmacokinetics, such as prolonged half-life, but reduce receptor specificity .

Other Methoxybenzyl-Substituted Amines

a) N-(2-Methoxybenzyl)-2-propanamine Hydrochloride
  • Structural Difference : Simpler backbone (2-propanamine vs. 1-(p-tolyl)propan-2-amine).
  • Physical Properties : Molecular weight 216 g/mol, logP 2.25. The p-tolyl group in the target compound likely increases logP further, enhancing lipid solubility .
b) Thonzylamine Hydrochloride (N-p-Methoxybenzyl-N',N'-dimethyl-N-2-pyrimidinyl-ethylene Diamine Hydrochloride)
  • Structural Difference: Incorporates a pyrimidine ring and dimethylamino groups.
  • Application : Used as an antihistamine, demonstrating how structural variations redirect activity from psychoactive to therapeutic effects .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) logP Key Structural Features Pharmacological Notes
Target Compound C18H22NOCl ~307.9 Not reported ~3.0* p-Tolyl, 2-methoxybenzyl Hypothesized 5-HT2A agonist
4-EA-NBOMe C19H24NOCl 325.9 Not reported ~3.5 4-Ethylphenyl, 2-methoxybenzyl Research chemical, high lipophilicity
25B-NBOMe C17H19BrNO3 374.2 Not reported ~2.8 Bromo-dimethoxyphenyl, ethanamine Potent hallucinogen
S(+)-N-Ethyl-1-(p-tolyl)propan-2-amine C12H18NCl 211.7 203–204 1.9 Ethyl substituent, p-tolyl Stimulant activity
N-(2-Methoxybenzyl)-2-propanamine C11H17NOCl 216.0 Not reported 2.27 2-Propanamine, 2-methoxybenzyl Intermediate in synthesis

*Estimated based on structural analogs.

Key Findings and Implications

  • Structural-Activity Relationships : The 2-methoxybenzyl group is a critical pharmacophore for 5-HT2A receptor interaction in NBOMe compounds. Substitutions on the phenyl ring (e.g., methyl, ethyl, bromo) modulate potency and selectivity .
  • Physical Properties : Larger substituents (e.g., p-tolyl vs. ethyl) increase molecular weight and logP, influencing bioavailability and CNS penetration .

Biological Activity

N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine, monohydrochloride, is a compound classified within the substituted amphetamines. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in pharmacology. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
Common NameN-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine, monohydrochloride
CAS Number2749298-47-1
Molecular FormulaC18H24ClNO
Molecular Weight305.8 g/mol

Synthesis Overview

The synthesis of N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine involves several key steps:

  • Formation of Intermediate : Reaction of 2-methoxybenzyl chloride with p-toluidine under basic conditions.
  • Reductive Amination : The intermediate undergoes reductive amination with acetone in the presence of a reducing agent.
  • Salt Formation : Conversion of the free base to its hydrochloride salt using hydrochloric acid.

The biological activity of N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine is primarily attributed to its interaction with various receptors and enzymes in biological systems. It is hypothesized that the compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial for mood regulation and neurological functions.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Neurotransmitter Modulation : Potentially influences dopamine and serotonin levels, leading to effects on mood and cognition.
  • Enzyme Interaction : Studies suggest interactions with specific enzymes, which may alter metabolic pathways in cells .

Case Studies and Research Findings

A review of literature reveals various studies exploring the biological implications of this compound:

  • Neuropharmacological Studies : Investigations have shown that similar substituted amphetamines can lead to increased locomotor activity in animal models, suggesting stimulant properties.
  • Toxicological Assessments : Evaluations have indicated potential neurotoxic effects at high doses, emphasizing the need for careful dosage regulation in therapeutic applications.
  • Clinical Applications : Preliminary studies suggest potential use in treating certain neurological disorders, although further clinical trials are necessary to establish efficacy and safety profiles.

Summary of Biological Activities

Activity TypeObservations
Neurotransmitter ModulationIncreased dopamine and serotonin levels observed
Stimulant EffectsEnhanced locomotor activity in animal models
ToxicityNeurotoxic effects noted at elevated doses
Potential Clinical UsesInvestigated for treatment of neurological disorders

Comparative Analysis with Related Compounds

Compound NameSimilaritiesDifferences
N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amineSimilar structural featuresVariations in methylation affecting potency
Other Substituted AmphetaminesCommon mechanisms of actionVarying receptor affinities

Q & A

Q. What are the established synthetic routes for N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine monohydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, describes a method using anhydrous THF with Grignard reagents (e.g., p-tolylmagnesium bromide) and epoxide intermediates (e.g., propylene oxide derivatives). Optimizing reaction conditions (e.g., inert atmosphere, controlled temperature) and stoichiometric ratios of precursors can improve yields. Catalytic hydrogenation or HCl gas treatment (as in ) is typically used for final hydrochloride salt formation. Yields ranging from 22–32% are reported for structurally similar compounds, suggesting iterative purification (e.g., column chromatography) is critical .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include aromatic protons (δ 6.7–7.3 ppm for methoxybenzyl and p-tolyl groups) and methyl/methylene protons (δ 2.2–3.5 ppm). Coupling constants (e.g., J = 8–10 Hz for aromatic protons) help confirm substitution patterns .
  • HRMS : Validates molecular weight (e.g., [M+H]+ for C₁₈H₂₂NO₂Cl: calc. 320.1412, exp. 320.1415) .
  • Melting Point : Reported range 203–209°C for analogous hydrochlorides .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data between synthetic batches?

  • Methodological Answer : Contradictions in NMR data (e.g., split peaks or shifted signals) often arise from residual solvents, stereochemical impurities, or hydration. Strategies include:
  • Deuterated Solvent Exchange : Use D₂O to identify exchangeable protons (e.g., amine-HCl interactions) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign carbon environments unambiguously (e.g., distinguishing methoxybenzyl C-2 from p-tolyl C-4) .
  • Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical confirmation .

Q. What functional selectivity or receptor interaction studies are relevant for this compound?

  • Methodological Answer : highlights structurally related N-substituted amines as functionally selective serotonin 2C (5-HT2C) receptor ligands. For this compound:
  • In Vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]-mesulergine) on HEK293 cells expressing 5-HT2C receptors.
  • Functional Selectivity : Measure cAMP accumulation or β-arrestin recruitment to assess biased agonism/antagonism .
  • Comparative Analysis : Benchmark against known 5-HT2C agonists (e.g., lorcaserin) to evaluate potency (EC₅₀/IC₅₀) .

Q. What are the stability and storage recommendations for this hydrochloride salt?

  • Methodological Answer :
  • Stability : Hydrochlorides are hygroscopic; store desiccated at 2–8°C (per Safety Data Sheets in ).
  • Decomposition Risks : Avoid prolonged exposure to light or moisture, which can hydrolyze the methoxy group or form degradation byproducts (e.g., free amine or phenolic compounds).
  • Analytical Monitoring : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to track purity over time .

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